molecular formula C6H12ClNO3 B039583 (2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride CAS No. 114676-59-4

(2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride

Cat. No. B039583
M. Wt: 181.62 g/mol
InChI Key: KLGSHNXEUZOKHH-TYSVMGFPSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrolidine derivatives involves multiple steps from N-protected dehydroproline methyl esters. A notable process includes the stereoselective reaction with osmium tetraoxide, leading to high yields of dihydroxyprolines. This method demonstrates the complexity and precision required in synthesizing such compounds (Goli et al., 1994).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives, including (2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, has been extensively studied using NMR techniques. These studies allow for the precise determination of the spatial arrangement of atoms within the molecule, critical for understanding its chemical behavior (Goli et al., 1994).

Chemical Reactions and Properties

Chemical reactions involving pyrrolidine derivatives are diverse, including condensation, N-alkylation, and hydrolysis, showcasing the compound's reactivity and versatility in organic synthesis. The purity and yield of these reactions are of significant interest for scale-up production (Cheng Qing-fang, 2005).

Scientific Research Applications

  • Therapeutic Applications in Pancreatitis : Compounds R-102444 and R-96544, related to this chemical, have been shown to reduce pancreatic enzyme activity and inflammation in experimental models of pancreatitis, indicating potential therapeutic applications for treating this condition (Ogawa et al., 2005).

  • Synthesis of Functionalized Heterocycles : A simple two-step synthesis method for N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates has been developed, which is useful for constructing functionalized heterocycles and pyrrole products (Grošelj et al., 2013).

  • Novel Decarboxylation Method : A novel decarboxylation method using 2-cyclohexen-1-one has been reported, yielding optically active amino compounds like (3R)-()-3-hydroxypyrrolidine and (2R)-()-2-hydroxypropylamine with good yields (Hashimoto et al., 1986).

  • Synthesis of Dipeptidyl Peptidase IV Inhibitors : The successful synthesis of 4-fluoropyrrolidine-2-carbonyl fluorides, related to this compound, has been achieved, significantly reducing synthetic steps for medicinal applications like dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).

  • Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol : This compound has been synthesized from (2S)-3,4-dehydroproline derivatives in high yield and purity, confirming its identity with authentic material (Goli et al., 1994).

  • GABA-Uptake Inhibitors : New GABA-uptake inhibitors derived from proline and pyrrolidine-2-acetic acid have shown potential as inhibitors of GAT-1 and GAT-3, with specific stereoisomer configurations demonstrating potent inhibition (Zhao et al., 2005).

  • Synthesis of Antibiotics : A novel ultrabroad-spectrum carbapenem antibiotic was synthesized using a method involving iodine-mediated oxidative cyclization of (1R)-N-(1-aryl-3-butenyl)acetamide (Hashihayata et al., 2002).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-2-4(8)3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGSHNXEUZOKHH-TYSVMGFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@H](CN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride

CAS RN

114676-59-4
Record name D-Proline, 4-hydroxy-, methyl ester, hydrochloride (1:1), (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114676-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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